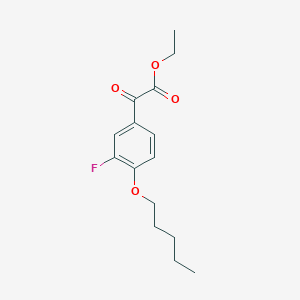

Ethyl 3-fluoro-4-n-pentoxybenzoylformate

Description

Ethyl 3-fluoro-4-n-pentoxybenzoylformate is a fluorinated aromatic ester characterized by a benzoylformate core substituted with a fluorine atom at the 3-position and an n-pentoxy (O-pentyl) group at the 4-position of the benzene ring. This compound belongs to the class of β-dicarbonyl derivatives, which are known for their enol tautomerism and applications in coordination chemistry, pharmaceuticals, and agrochemical intermediates .

Synthetic routes for analogous compounds, such as ethyl pentafluorobenzoylacetate, involve reactions of fluorinated benzoyl chlorides with malonate esters or oxidation of hydroxy precursors .

Properties

IUPAC Name |

ethyl 2-(3-fluoro-4-pentoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO4/c1-3-5-6-9-20-13-8-7-11(10-12(13)16)14(17)15(18)19-4-2/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMGFVSMKWDHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoro-4-n-pentoxybenzoylformate can be synthesized through a multi-step process involving the following key steps:

Formation of the Benzoylformate Core: The initial step involves the formation of the benzoylformate core, typically through the reaction of ethyl oxalyl chloride with a substituted benzene derivative under controlled conditions.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Pentoxy Group: The pentoxy group is introduced through a nucleophilic substitution reaction, where a pentoxy halide reacts with the benzoylformate intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-n-pentoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-4-n-pentoxybenzoylformate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies to understand the effects of fluoro and pentoxy substituents on biological activity, including enzyme inhibition and receptor binding.

Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-4-n-pentoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the pentoxy group modulates its solubility and bioavailability. These interactions can lead to inhibition or activation of biological pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s key structural analogs include:

- Ethyl pentafluorobenzoylacetate (1): Features a pentafluorophenyl group, enhancing enolic character (54% enol content) due to strong electron-withdrawing effects .

- Ethyl 3-fluoro-4-methylbenzoylformate : Substituted with a methyl group at the 4-position (CAS 732251-65-9), offering reduced steric bulk compared to the pentoxy chain .

- Bis(pentafluorobenzoyl)methane (3) : A symmetrical 1,3-diketone with high fluorination, synthesized via reactions involving pentafluorobenzoyl chloride .

Table 1: Comparative Properties of Ethyl 3-fluoro-4-n-pentoxybenzoylformate and Analogs

| Compound Name | Molecular Weight (g/mol) | Substituents | Enolic Character (%) | Solubility (Predicted) |

|---|---|---|---|---|

| Ethyl pentafluorobenzoylacetate (1) | 294.14 | Pentafluorophenyl | 54 | Low aqueous solubility |

| Ethyl 3-fluoro-4-methylbenzoylformate | 202.20 | 3-Fluoro, 4-Methyl | Not reported | Moderate in organic solvents |

| This compound | 298.30 (estimated) | 3-Fluoro, 4-n-Pentoxy | ~40–50 (estimated) | Very low aqueous, high in lipids |

Physical and Chemical Properties

- Enolic Tautomerism: Fluorinated analogs exhibit elevated enolic character due to stabilization of the enol form via electron-withdrawing groups. Ethyl pentafluorobenzoylacetate demonstrates 54% enol content, significantly higher than non-fluorinated analogs like ethyl benzoylacetate (22%) . This compound is expected to follow this trend, with enol content estimated at 40–50% due to the 3-fluoro substituent.

- Lipophilicity: The n-pentoxy group increases logP (octanol-water partition coefficient) compared to methyl or shorter alkoxy chains, enhancing lipid solubility. This property may improve bioavailability in drug design but reduce aqueous solubility.

- Thermal Stability : Longer alkoxy chains (e.g., pentoxy) may lower melting points compared to methyl-substituted analogs, as seen in Ethyl 3-fluoro-4-methylbenzoylformate (mp ~60–80°C, estimated).

Biological Activity

Ethyl 3-fluoro-4-n-pentoxybenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological activity. The molecular formula is CHFO, and it features a fluorinated aromatic ring, which is often associated with enhanced biological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

- Protein Kinase Inhibition : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling and regulation. This inhibition can lead to altered cellular proliferation and differentiation processes .

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. This effect is mediated through the activation of specific apoptotic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in vitro using several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a half-maximal inhibitory concentration (IC50) of approximately 5 µM for breast cancer cells. The mechanism was linked to the activation of caspase-3, a critical enzyme in the apoptotic pathway.

Case Study 2: Protein Kinase Modulation

In another investigation, the compound was tested for its ability to modulate protein kinase activity. The results demonstrated that this compound selectively inhibited the activity of certain kinases involved in tumor growth signaling pathways. This selectivity suggests potential for targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.